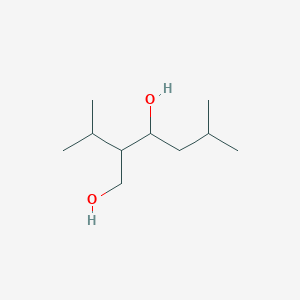

5-Methyl-2-(propan-2-yl)hexane-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80220-07-1 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylhexane-1,3-diol |

InChI |

InChI=1S/C10H22O2/c1-7(2)5-10(12)9(6-11)8(3)4/h7-12H,5-6H2,1-4H3 |

InChI Key |

DPMLASRBHSLDGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(CO)C(C)C)O |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 5 Methyl 2 Propan 2 Yl Hexane 1,3 Diol

Determination of Relative Stereochemistry

The relative configuration of the two stereocenters in 5-Methyl-2-(propan-2-yl)hexane-1,3-diol, designated as syn or anti, can be elucidated using a variety of Nuclear Magnetic Resonance (NMR) spectroscopic techniques. One of the most powerful methods involves the formation of a six-membered ring acetonide derivative by reacting the diol with 2,2-dimethoxypropane. The stereochemistry of the diol dictates the preferred conformation of the resulting 1,3-dioxane (B1201747) ring, which in turn influences the ¹³C NMR chemical shifts of the acetonide methyl groups.

For a syn-1,3-diol, the resulting acetonide predominantly adopts a chair conformation with the substituents at C4 and C6 in equatorial positions to minimize steric strain. This leads to distinct chemical shifts for the axial and equatorial methyl groups of the acetonide, typically observed around 19 ppm and 30 ppm, respectively. Conversely, the acetonide of an anti-1,3-diol would experience significant 1,3-diaxial interactions in a chair conformation. To alleviate this strain, it adopts a twist-boat conformation, rendering the two methyl groups more magnetically equivalent, with their ¹³C NMR signals appearing closely spaced, usually in the 24-25 ppm range.

| Relative Stereochemistry | Acetonide Conformation | Expected ¹³C NMR Chemical Shifts for Acetonide Methyls (ppm) |

|---|---|---|

| syn | Chair | ~19 (axial), ~30 (equatorial) |

| anti | Twist-boat | ~24-25 (pseudo-axial), ~24-25 (pseudo-equatorial) |

Further elucidation of the relative stereochemistry can be achieved through the analysis of ³J(H,H) coupling constants and Nuclear Overhauser Effect (NOE) experiments on the parent diol. These methods provide through-bond and through-space correlation data, respectively, which can be used to infer the spatial relationships between protons and thus the relative orientation of the substituents along the carbon backbone.

Determination of Absolute Configuration

Once the relative stereochemistry is established, the absolute configuration of the enantiomers can be determined using several well-established methods.

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique for determining the absolute configuration of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. While this compound itself lacks a strong chromophore, it can be derivatized with a chromophoric auxiliary. The resulting derivative's CD spectrum can then be compared with theoretical calculations or with spectra of analogous compounds of known absolute configuration to assign the stereochemistry.

A widely used approach for determining the absolute configuration of alcohols is the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. nih.gov One of the most common CDAs is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The diol is esterified with both enantiomers of MTPA chloride, forming a pair of diastereomeric di-MTPA esters.

The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding and deshielding of nearby protons in the two diastereomers. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the vicinity of the stereocenters, the absolute configuration can be assigned. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the determination of the absolute stereochemistry at each carbinol center.

| Proton | Hypothetical δ for (R)-di-MTPA ester (ppm) | Hypothetical δ for (S)-di-MTPA ester (ppm) | Hypothetical Δδ (δS - δR) (ppm) |

|---|---|---|---|

| H-1a | 4.10 | 4.15 | +0.05 |

| H-1b | 3.95 | 4.02 | +0.07 |

| H-2 | 2.15 | 2.08 | -0.07 |

| H-3 | 4.30 | 4.22 | -0.08 |

| H-4 | 1.80 | 1.85 | +0.05 |

| H-5 | 1.65 | 1.58 | -0.07 |

| H-6 | 0.90 | 0.95 | +0.05 |

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration. nih.gov For a light-atom molecule like this compound, derivatization with a molecule containing a heavy atom is often necessary to produce a significant anomalous dispersion effect, which is crucial for the assignment of absolute stereochemistry. The resulting crystal structure reveals the precise three-dimensional arrangement of all atoms in the molecule, definitively establishing the absolute configuration.

Conformational Preferences and Intramolecular Interactions

The conformational landscape of this compound is primarily governed by a balance between steric hindrance from its bulky alkyl groups and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

The presence of a bulky isopropyl group at the C2 position and an isobutyl group originating from C5 significantly restricts the rotational freedom around the C-C single bonds. In an acyclic system, staggered conformations are generally more stable than eclipsed conformations. For this compound, the most stable conformations will seek to minimize gauche interactions between the large substituents.

The molecule will likely favor conformations where the bulky isopropyl and isobutyl groups are oriented anti to each other. Furthermore, the hydroxyl groups can participate in intramolecular hydrogen bonding, which would favor a conformation where these groups are in close proximity, forming a pseudo-six-membered ring. This hydrogen bonding can provide a stabilizing effect that may counteract some of the steric repulsion from the alkyl groups. The interplay between minimizing steric strain and maximizing the stability from hydrogen bonding will ultimately determine the predominant conformation in solution.

| Interaction | Description | Effect on Conformation |

|---|---|---|

| Steric Hindrance | Repulsive interactions between the bulky isopropyl and isobutyl groups. | Favors extended, anti conformations of the carbon backbone. |

| Intramolecular Hydrogen Bonding | Attractive interaction between the two hydroxyl groups. | Favors a folded conformation that brings the hydroxyl groups into proximity. |

| Torsional Strain | Repulsion between bonding electrons of adjacent atoms. | Disfavors eclipsed conformations around C-C bonds. |

Role of Intramolecular Hydrogen Bonding

In flexible molecules like acyclic 1,3-diols, intramolecular hydrogen bonding is a critical factor in determining the most stable conformations. This non-covalent interaction occurs when a hydrogen atom from one hydroxyl group forms a bond with the oxygen atom of the other hydroxyl group within the same molecule. This interaction leads to the formation of a stable, pseudo-six-membered ring.

Reactivity and Selective Transformations of the Hydroxyl Groups in Branched 1,3 Diols

Chemoselective Reactions of Primary vs. Secondary Hydroxyl Groups

The differential reactivity of primary and secondary hydroxyl groups is a cornerstone of synthetic organic chemistry. In a molecule such as 5-Methyl-2-(propan-2-yl)hexane-1,3-diol, the primary hydroxyl group is generally more accessible and less sterically hindered than the secondary hydroxyl group. This difference allows for selective reactions under carefully controlled conditions.

Several methods have been developed for the selective oxidation of primary alcohols in the presence of secondary alcohols. acs.orgnih.gov For instance, systems utilizing 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst with a co-oxidant like N-chlorosuccinimide (NCS) have demonstrated high chemoselectivity for the oxidation of primary alcohols to aldehydes, with secondary alcohols reacting at a much slower rate. acs.orgorganic-chemistry.org Another approach involves the Parikh-Doering oxidation, which uses a sulfur trioxide pyridine (B92270) complex and is known for its mild conditions and preference for less sterically hindered primary alcohols. researchgate.net This selectivity is attributed to the steric bulk of the reagents, which favors reaction at the more exposed primary hydroxyl site.

Conversely, achieving selective reaction at the secondary hydroxyl group often requires strategies that can overcome the inherent higher reactivity of the primary alcohol. This can sometimes be accomplished through the use of specific catalysts or by temporarily protecting the primary hydroxyl group. harvard.edu

Table 1: Comparison of Reagents for Chemoselective Oxidation of Alcohols

| Reagent/System | Selectivity | Conditions | Notes |

| TEMPO/NCS | Primary > Secondary | Biphasic, pH 8.6 buffer | Highly chemoselective for primary alcohols. acs.org |

| Parikh-Doering (SO₃•py) | Primary > Secondary | Mild, 0°C to room temp. | Good for sterically accessible primary alcohols. researchgate.net |

| IBX (2-Iodoxybenzoic acid) | Primary or Secondary | Solvent dependent | Can be selective for primary alcohols under certain conditions. researchgate.net |

Selective Derivatization Strategies for Analytical and Synthetic Purposes

The 1,3-diol motif is well-suited for the formation of cyclic acetals and ketals, which serve as effective protecting groups for the hydroxyl functionalities. organic-chemistry.orgchem-station.com Reaction of a 1,3-diol with an aldehyde or a ketone, typically in the presence of an acid catalyst, leads to the formation of a six-membered 1,3-dioxane (B1201747) ring. youtube.comgoogle.comwikipedia.org This protection strategy is reversible, with the acetal (B89532) or ketal being stable to basic and nucleophilic conditions but readily cleaved by aqueous acid. organic-chemistry.org

The choice of the carbonyl compound can influence the stability and properties of the resulting cyclic acetal. For example, benzylidene acetals are commonly used and can be regioselectively cleaved under certain conditions. chem-station.com The formation of these cyclic structures is entropically favored over intermolecular acetal formation and kinetically favored due to the intramolecular nature of the ring-closing step. chemtube3d.com

Key Features of Cyclic Acetal/Ketal Protection:

Formation: Reaction with an aldehyde or ketone with an acid catalyst. organic-chemistry.org

Stability: Stable to bases, nucleophiles, and some oxidizing and reducing agents. organic-chemistry.orgchem-station.com

Deprotection: Typically achieved with aqueous acid. organic-chemistry.org

Application: Protects both hydroxyl groups simultaneously, allowing for selective reactions at other parts of the molecule.

Boronic acids are known to react reversibly with diols to form cyclic boronate esters. nih.govbirmingham.ac.uk This reaction is particularly efficient with 1,2- and 1,3-diols, leading to the formation of five- or six-membered rings, respectively. nih.gov The formation of these esters can be exploited for analytical purposes, such as enhancing detection in mass spectrometry or improving separation in chromatography. rsc.orgresearchgate.net

The interaction between boronic acids and diols is pH-dependent, with the ester formation being more favorable in alkaline conditions. nih.gov This property allows for controlled binding and release, which is the basis for boronate affinity chromatography, a powerful technique for the separation and purification of diol-containing compounds. birmingham.ac.ukrsc.org Fluorescent boronic acids have also been developed as sensors for the detection of diols. nih.gov

Table 2: Applications of Boronate Ester Formation with Diols

| Application | Principle | Advantage |

| Sensing | Formation of a fluorescent boronate ester upon binding to a diol. nih.gov | Allows for the selective and sensitive detection of diols. |

| Separation | Reversible covalent binding of diols to a boronic acid-functionalized stationary phase. rsc.orgresearchgate.net | Enables affinity-based separation and purification. birmingham.ac.uk |

| Analysis | Derivatization to form volatile boronate esters for gas chromatography (GC) analysis. | Improves chromatographic properties and detection sensitivity. |

Silylation is a common method for protecting hydroxyl groups. Silyl (B83357) ethers are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or other silylating agents. organic-chemistry.org The primary hydroxyl group in a 1,3-diol is generally more reactive towards silylation than the secondary hydroxyl group due to less steric hindrance. researchgate.net This allows for selective protection of the primary alcohol, leaving the secondary alcohol available for further transformation.

Recent advances in catalysis have also enabled regioselective silylation at C-H bonds adjacent to hydroxyl groups, providing novel routes to synthesize 1,3- and 1,4-diols. nih.govberkeley.eduacs.orgorganic-chemistry.orgnih.gov For instance, iridium-catalyzed intramolecular silylation of C-H bonds γ to a hydroxyl group, followed by oxidation, can yield 1,3-diols. nih.govberkeley.eduacs.org These methods offer powerful strategies for the synthesis and derivatization of complex molecules containing diol motifs. thieme-connect.comthieme-connect.com

Oxidative Transformations of Diols

The oxidation of diols can lead to a variety of products, depending on the reagents and reaction conditions used. wikipedia.org With a branched 1,3-diol like this compound, selective oxidation of either the primary or secondary alcohol is possible.

As mentioned, chemoselective oxidation of the primary hydroxyl group to an aldehyde can be achieved with high efficiency using reagents like TEMPO. acs.orgorganic-chemistry.org Further oxidation to a carboxylic acid can occur under more vigorous conditions or with specific reagents. wikipedia.org

Oxidation of the secondary hydroxyl group yields a ketone. organic-chemistry.org Selective oxidation of the secondary alcohol in the presence of a primary one is more challenging but can be achieved. thieme-connect.comstanford.edu For example, certain palladium-based catalysts have shown selectivity for the oxidation of secondary alcohols in vicinal diols. thieme-connect.com The oxidation of 1,2-diols can also lead to C-C bond cleavage, a reaction that is particularly useful for structural elucidation. chemistrysteps.com A systematic study on the oxidation of terminal diols using an oxoammonium salt showed that the product distribution (dialdehyde vs. lactone) is dependent on the chain length between the hydroxyl groups. rsc.org

Deoxydehydration Reactions of Vicinal Diols (General Diol Reactivity)

The general mechanism involves the condensation of the diol with the metal-oxo catalyst, followed by reduction of the metal center and subsequent elimination to form the alkene and regenerate the catalyst. researchgate.netroyalsocietypublishing.org While the primary application of DODH is for vicinal diols, the principles of metal-catalyzed reactions involving hydroxyl groups are relevant to the broader reactivity of diols. This reaction is of significant interest for the conversion of biomass-derived polyols into valuable chemicals. rsc.orgnih.gov

Computational Chemistry and Molecular Modeling Studies of Branched 1,3 Diols

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of 5-Methyl-2-(propan-2-yl)hexane-1,3-diol. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution, which governs the molecule's stability and chemical behavior. A key application of QM is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. irjweb.comnih.govajchem-a.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov

For a branched diol like this compound, QM calculations can predict how the bulky isopropyl and methylhexane groups influence the electronic environment of the hydroxyl groups, thereby affecting their reactivity in processes such as oxidation or esterification.

| Computational Parameter | Illustrative Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.45 | Indicates electron-donating capability (nucleophilicity), primarily from oxygen lone pairs. |

| LUMO Energy | +1.85 | Indicates electron-accepting capability (electrophilicity), often localized on antibonding orbitals. |

| HOMO-LUMO Gap (ΔE) | 8.30 | A relatively large gap suggests high kinetic stability and lower overall reactivity compared to molecules with smaller gaps. irjweb.comwuxiapptec.com |

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying larger molecules like this compound. A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's structure to find its lowest energy arrangement.

Due to the free rotation around several single bonds and the presence of two hydroxyl groups, this diol possesses a complex conformational landscape. The most stable conformers are typically those that can form an intramolecular hydrogen bond between the 1- and 3-hydroxyl groups, creating a stable six-membered ring-like structure. researchgate.netnih.gov However, the bulky isopropyl group at the C2 position and the methyl group at the C5 position introduce significant steric hindrance, which influences the relative stability of different conformers.

DFT calculations can map the potential energy surface by calculating the energies of various possible conformers. This analysis reveals the global minimum energy structure as well as other low-energy conformers that may be present in equilibrium. mdpi.com The results of such studies are crucial for understanding the molecule's average structure and how its shape influences its properties and interactions. eurjchem.com

| Conformer Description | Key Dihedral Angle (O1-C1-C2-C3) | Calculated Relative Energy (kcal/mol) | Structural Notes |

|---|---|---|---|

| Intramolecular H-Bond (Chair-like) | ~55° (Gauche) | 0.00 (Global Minimum) | Stabilized by a strong O-H···O hydrogen bond, forming a pseudo-six-membered ring. This is the most populated state. researchgate.net |

| Intramolecular H-Bond (Twist-Boat) | ~60° (Gauche) | +1.5 | A higher-energy hydrogen-bonded conformer, accessible at room temperature. |

| Extended (No H-Bond) | ~180° (Anti) | +3.8 | Less stable due to the absence of intramolecular hydrogen bonding; hydroxyl groups are oriented away from each other. |

| Sterically Hindered | Variable | > +5.0 | High-energy conformers where bulky groups (e.g., isopropyl and alkyl chain) are in close proximity, causing steric clash. |

Molecular Dynamics (MD) Simulations for Liquid-Phase Behavior and Intermolecular Interactions

While QM and DFT methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules in the liquid phase. MD simulations solve Newton's equations of motion for every atom in a system over time, providing a dynamic view of molecular interactions and bulk properties.

For this compound in a liquid state (either neat or in solution), MD simulations can reveal the intricate network of intermolecular hydrogen bonds. researchgate.netnih.govnih.gov These bonds are crucial in determining physical properties like viscosity, boiling point, and solubility. The simulations can quantify the average number of hydrogen bonds per molecule, their lifetimes, and their geometric arrangement.

A key tool for analyzing MD trajectories is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a particle at a distance 'r' from a reference particle. researchgate.netwikibooks.orgwikipedia.org For instance, the RDF between oxygen atoms of the hydroxyl groups (O-O RDF) will show a sharp peak at approximately 2.8 Å, which is characteristic of the distance for a hydrogen bond. researchgate.net This provides a statistical picture of the local structure and ordering within the liquid. wikibooks.orglammpstube.com

| Interaction Type | MD Simulation Insight | Information from Radial Distribution Function (RDF) |

|---|---|---|

| Intermolecular O-H···O Hydrogen Bonds | Quantifies the extent, strength, and dynamics of the hydrogen bond network. nih.gov | A sharp peak in the O-O RDF around 2.8 Å indicates a highly structured first solvation shell due to H-bonding. |

| Van der Waals Interactions | Models the packing and dispersion forces between the nonpolar alkyl and isopropyl groups. | Broader peaks in the C-C RDF at longer distances (~4-5 Å) show the less specific packing of hydrocarbon chains. |

| Diol-Solvent Interactions | Simulates how the diol interacts with solvent molecules (e.g., water), including competitive hydrogen bonding. | The RDF between diol oxygen and solvent hydrogen atoms reveals the structure of the solvation shell. |

Prediction of Spectroscopic Properties (e.g., NMR, CD) for Stereochemical Assignment

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure and stereochemistry. nih.gov For a chiral molecule like this compound, which has multiple stereocenters, this is particularly important.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework. nih.govresearchgate.net The process involves first performing a thorough conformational search (as in section 5.2) for each possible stereoisomer. The NMR shielding constants are then calculated for all low-energy conformers. These values are averaged based on their predicted Boltzmann populations to yield a final predicted spectrum for that isomer. nih.gov By comparing the predicted ¹H and ¹³C NMR shifts for all possible diastereomers with the experimental spectrum, the correct relative and absolute stereochemistry can often be assigned. researchgate.networdpress.com

Similarly, Electronic Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful technique for assigning the absolute configuration of chiral molecules. nih.gov Theoretical calculations can simulate the CD spectrum for each enantiomer. A match between the calculated and experimental spectra provides a confident assignment of the absolute stereochemistry.

| Carbon Atom | Predicted ¹³C Shift (ppm) for (2R, 3S) Isomer | Predicted ¹³C Shift (ppm) for (2R, 3R) Isomer | Basis of Stereochemical Differentiation |

|---|---|---|---|

| C1 (CH₂OH) | 65.8 | 66.2 | The orientation of substituents on adjacent stereocenters (C2, C3) alters the electronic environment and thus the chemical shift. |

| C2 (CH-iPr) | 52.1 | 50.5 | Significant shift difference due to changes in steric compression and through-space effects between the two diastereomers. |

| C3 (CHOH) | 75.4 | 78.9 | The chemical shift of this carbon is highly sensitive to the relative orientation of the C2-isopropyl and C1-hydroxyl groups. |

| C4 (CH₂) | 38.2 | 39.5 | Smaller differences are observed for carbons further from the primary stereocenters. |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a virtual laboratory to explore the detailed mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify the most likely reaction pathway. This involves locating and calculating the energies of all reactants, products, intermediates, and, most importantly, transition states. ucsb.eduyoutube.com

A transition state is the highest energy point along a reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. ucsb.edu DFT calculations are commonly used to optimize the geometry of transition states and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, this approach could be used to study various reactions. For example, in a selective oxidation reaction, calculations could determine whether it is energetically more favorable to oxidize the primary alcohol at C1 or the secondary alcohol at C3. researchgate.net By comparing the activation energies for the two competing pathways, a prediction of the reaction's regioselectivity can be made. researchgate.netchemrxiv.org This is critical for designing synthetic routes that yield the desired product. nih.govmdpi.com

Advanced Analytical Characterization Methods for Complex Diol Structures

Hyphenated Chromatographic Techniques

Chromatographic methods are fundamental for the separation of 5-Methyl-2-(propan-2-yl)hexane-1,3-diol from complex matrices and for the resolution of its stereoisomers. Coupling these separation techniques with sensitive and selective detectors provides a powerful tool for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like diols. Due to the lack of a strong UV-absorbing chromophore in simple aliphatic diols, conventional UV-Vis detectors may offer limited sensitivity. hplcprofessionals.comquora.com Consequently, specialized detection methods are often required for sensitive and universal detection.

Specialized HPLC Detectors for Diol Analysis:

Refractive Index (RI) Detectors: RI detectors are universal detectors that measure the difference in the refractive index between the mobile phase and the eluting analyte. quora.comb-ac.co.uk They are well-suited for detecting non-chromophoric compounds like this compound, particularly in isocratic separations.

Evaporative Light Scattering Detectors (ELSD): ELSD is another universal detection method that is not dependent on the optical properties of the analyte. juniperpublishers.com The eluent is nebulized and the mobile phase is evaporated, leaving behind fine particles of the analyte which scatter a light beam. The scattered light is proportional to the mass of the analyte. This makes ELSD more sensitive than RI detection and compatible with gradient elution. hplcprofessionals.com

Charged Aerosol Detectors (CAD): Similar to ELSD, CAD is a mass-based universal detector. It generates charged aerosol particles from the column eluent, and an electrometer measures the charge, which is proportional to the analyte concentration. b-ac.co.uk CAD offers high sensitivity and a consistent response for non-volatile analytes, making it a powerful tool for diol quantification. b-ac.co.uk

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity, offering structural information based on the mass-to-charge ratio of the analyte. This hyphenated technique, LC-MS, is discussed in more detail in section 6.1.3.

| Detector Type | Principle | Suitability for Diols | Gradient Compatibility |

|---|---|---|---|

| Refractive Index (RI) | Measures changes in the refractive index of the eluent. b-ac.co.uk | High; universal detector for non-chromophoric compounds. | No; highly sensitive to mobile phase composition and temperature changes. juniperpublishers.com |

| Evaporative Light Scattering (ELSD) | Measures light scattered by analyte particles after mobile phase evaporation. juniperpublishers.com | High; universal detection for non-volatile analytes. | Yes; mobile phase is removed before detection. |

| Charged Aerosol (CAD) | Measures charge of aerosolized analyte particles. b-ac.co.uk | High; provides consistent response for non-volatile compounds. | Yes; mobile phase is removed before detection. |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation and definitive compound identification. However, the direct analysis of polar, non-volatile compounds like diols is challenging due to their strong intermolecular hydrogen bonding and low thermal stability. libretexts.org Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. libretexts.orgyoutube.com

The derivatization process for diols typically involves the reaction of the hydroxyl groups to form less polar and more volatile ethers or esters.

Common Derivatization Strategies for Diols:

Silylation: This is the most common derivatization method for compounds containing active hydrogens, such as hydroxyl groups. obrnutafaza.hr A silylating reagent replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. libretexts.orgobrnutafaza.hr The resulting silyl (B83357) ethers are significantly more volatile and thermally stable. obrnutafaza.hr

Acylation: This method introduces an acyl group (e.g., acetyl or trifluoroacetyl) by reacting the diol with an acid anhydride (B1165640) or acyl halide. libretexts.org Acylation also increases volatility and can introduce fluorinated groups, which significantly enhances sensitivity for electron capture detection (ECD). libretexts.orggcms.cz

Alkylation (Esterification): Alkylation reagents are used to form esters from carboxylic acids or ethers from alcohols. obrnutafaza.hrresearch-solution.com For diols, this can involve forming cyclic boronates by reacting with an n-alkylboronic acid, which is particularly effective for 1,2- and 1,3-diols. gcms.cz

| Method | Reagent Example | Abbreviation | Derivative Formed | Key Advantage |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Highly volatile and stable derivatives. research-solution.com |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) ether | Derivatives are ~10,000 times more stable to hydrolysis than TMS ethers. obrnutafaza.hr | |

| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl ester | Enhances sensitivity for Electron Capture Detectors (ECD). thermofisher.com |

| Pentafluorobenzoyl Chloride | PFBCl | Pentafluorobenzoyl ester | Excellent for trace analysis with ECD. | |

| Alkylation | n-Butylboronic acid | NBBA | Cyclic boronate ester | Forms stable 5- or 6-membered rings with 1,2- or 1,3-diols. gcms.cz |

Upon successful derivatization, the GC-MS analysis provides a characteristic retention time and a mass spectrum. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparison with spectral libraries and elucidation of the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. chromatographyonline.com This technique is particularly valuable for analyzing complex diol structures and their isomers without the need for derivatization, although derivatization can be used to enhance ionization and sensitivity. nih.gov

For a molecule like this compound, which has multiple chiral centers, several stereoisomers can exist. LC-MS is a primary tool for the separation and identification of these isomers. researchgate.net The separation of stereoisomers (enantiomers and diastereomers) often requires specialized chiral stationary phases (CSPs) in the HPLC column. Alternatively, a chiral derivatizing agent can be used to convert enantiomers into diastereomers, which can then be separated on a standard achiral column.

Post-column derivatization is another strategy where a reagent is introduced after the chromatographic separation but before MS detection. nih.gov This approach improves MS sensitivity without altering the chromatographic separation of the isomers. nih.govescholarship.org For instance, boronic acids can react with diols post-column to form cyclic esters that exhibit enhanced ionization efficiency. nih.gov The use of isotopically labeled derivatization reagents can further aid in the confident identification of targeted diols in complex biological matrices. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. weebly.comresearchgate.net It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the three-dimensional arrangement of atoms (stereochemistry).

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex molecules often yield overlapping signals that are difficult to interpret. researchgate.net Two-dimensional (2D) NMR experiments resolve these overlaps by spreading the signals across two frequency axes, revealing correlations between different nuclei. researchgate.netnih.gov

Key 2D NMR Experiments for Diol Structure Elucidation:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH). uvic.cayoutube.com It is used to trace out the proton connectivity within a molecule, establishing spin systems and piecing together molecular fragments.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (¹JCH). youtube.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.com HMBC is crucial for connecting different spin systems and fragments identified by COSY, allowing for the assembly of the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond correlations, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is essential for determining the relative stereochemistry of the molecule by observing spatial proximities between protons on different stereocenters.

| Technique | Correlation Type | Information Gained | Application to this compound |

|---|---|---|---|

| COSY | ¹H-¹H through 2-3 bonds. uvic.ca | Identifies neighboring protons (H-C-H, H-C-C-H). | Establishes connectivity within the hexane (B92381) backbone and isopropyl group. |

| HSQC/HMQC | ¹H-¹³C through 1 bond. youtube.com | Assigns each proton to its directly attached carbon. | Correlates every proton signal with its specific carbon atom. |

| HMBC | ¹H-¹³C through 2-3 bonds. youtube.com | Connects molecular fragments and locates quaternary carbons. | Confirms the position of the methyl and isopropyl groups on the hexane chain. |

| NOESY | ¹H-¹H through space. researchgate.net | Determines relative stereochemistry and conformation. | Reveals the spatial arrangement of substituents around the chiral centers. |

Determining the enantiomeric purity (or enantiomeric excess, ee) and absolute configuration of chiral molecules is a critical analytical task. Chiral NMR spectroscopy provides a rapid and accurate method for this purpose without requiring optical rotation standards. rsc.org The technique relies on creating a diastereomeric environment for the enantiomers, which makes them distinguishable in the NMR spectrum. rsc.org

This is achieved by using either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA). rsc.orgnih.gov

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form weak, transient diastereomeric complexes with the enantiomers of the analyte. This interaction induces small chemical shift differences (Δδ) between the signals of the two enantiomers, allowing for their integration and the determination of the ee. nih.gov

Chiral Derivatizing Agents (CDAs): CDAs are chiral reagents that react covalently with the functional groups (in this case, the hydroxyls) of the enantiomers to form a stable pair of diastereomers. rsc.org These diastereomers have distinct physical properties and, therefore, exhibit separate and often well-resolved signals in the NMR spectrum, allowing for highly accurate ee determination. rsc.orgnih.gov

For diols, chiral boronic acids have proven to be particularly effective CDAs. rsc.orgrsc.org They react rapidly and quantitatively with 1,2- and 1,3-diols to form stable cyclic diastereomeric boronate esters. rsc.org The resulting diastereomers often show large chemical shift non-equivalence (ΔΔδ), enabling precise quantification of the enantiomeric ratio by simple integration of the ¹H NMR signals. rsc.orgrsc.org

| CDA Class | Specific Reagent | Mechanism | Advantage |

|---|---|---|---|

| Boronic Acids | 2-Formylphenylboronic acid (with a chiral amine) | Forms diastereomeric iminoboronate esters in a three-component reaction. nih.gov | Versatile for 1,2-, 1,3-, and 1,4-diols. nih.gov |

| Bridged boronic acids derived from 1,2-diphenylethylenediamine | Forms stable cyclic diastereomeric esters. | Fast reaction, high accuracy, and large chemical shift differences (ΔΔδ). rsc.orgrsc.org | |

| Carboxylic Acids | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Forms diastereomeric esters (bis-MPA esters). | Can be analyzed by both ¹H and ¹⁹F NMR; helps determine absolute configuration. acs.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of compounds. For a complex diol such as this compound, advanced MS techniques offer high resolution, sensitivity, and the ability to probe fragmentation pathways, which are crucial for unambiguous identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C10H22O2, the exact mass can be calculated. This high-resolution data is invaluable for confirming the molecular formula and for distinguishing it from other isomeric compounds.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| [M+H]+ | C10H23O2+ | 175.1693 |

| [M+Na]+ | C10H22O2Na+ | 197.1512 |

| [M-H]- | C10H21O2- | 173.1547 |

This table presents theoretical exact masses for different ionic species of the target compound, which would be confirmed by HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

For this compound, MS/MS analysis would reveal characteristic losses of water (H2O) from the protonated molecule due to the presence of the hydroxyl groups. Fragmentation of the carbon-carbon bonds would also occur, providing information about the branching of the alkyl chain and the positions of the functional groups. Common fragmentation pathways for diols include dehydration and cleavage of the C-C bond between the two hydroxyl-bearing carbons.

Table 2: Hypothetical MS/MS Fragmentation Data for [M+H]+ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 175.17 | 157.16 | H2O | Loss of one hydroxyl group as water |

| 175.17 | 139.15 | 2H2O | Loss of both hydroxyl groups as water |

| 175.17 | 115.12 | C3H7OH | Cleavage adjacent to the propan-2-yl group |

| 175.17 | 87.08 | C5H11OH | Cleavage of the hexane backbone |

This table illustrates potential fragmentation patterns that could be observed in an MS/MS experiment, providing structural insights.

MALDI-MS Imaging with On-Tissue Derivatization

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging is a technique that allows for the visualization of the spatial distribution of molecules within a biological tissue sample. nih.govmaastrichtuniversity.nl For compounds that are difficult to ionize, such as some alcohols, on-tissue chemical derivatization can be employed to enhance their detection. researchgate.net This involves reacting the analyte with a derivatizing agent directly on the tissue section to introduce a more readily ionizable tag. researchgate.net

In a hypothetical application, if this compound were present in a tissue sample, its hydroxyl groups could be derivatized to improve its ionization efficiency in a MALDI experiment. This would enable the mapping of its distribution within the tissue, providing valuable information in fields such as pharmacology and toxicology.

Vibrational Spectroscopy (IR, Raman) for Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the local chemical environment and the conformation of the molecule.

For this compound, the presence of hydroxyl groups allows for the formation of intramolecular and intermolecular hydrogen bonds. These interactions significantly influence the conformational landscape of the molecule.

IR and Raman spectroscopy can be used to study these hydrogen bonding interactions. The O-H stretching vibrations, typically observed in the 3200-3600 cm-1 region of the IR and Raman spectra, are particularly sensitive to hydrogen bonding. The presence of sharp, well-defined bands in this region may indicate the presence of specific conformers stabilized by intramolecular hydrogen bonds. Broadened bands are indicative of intermolecular hydrogen bonding in the liquid or solid state.

By analyzing the vibrational spectra, potentially with the aid of computational chemistry to predict the spectra of different conformers, it is possible to gain insights into the preferred conformations of this compound in different phases.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm-1) | Spectroscopic Technique |

| O-H Stretch | Hydroxyl | 3200-3600 | IR, Raman |

| C-H Stretch | Alkyl | 2850-3000 | IR, Raman |

| C-O Stretch | Alcohol | 1000-1260 | IR |

| C-C Stretch | Alkyl Backbone | 800-1200 | Raman |

This table outlines the expected vibrational frequencies for the key functional groups within the molecule, which are used for conformational analysis.

Applications of Branched 1,3 Diols in Targeted Organic Synthesis and Materials Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

In stereochemistry, a chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Due to the presence of stereogenic centers, branched 1,3-diols such as 5-Methyl-2-(propan-2-yl)hexane-1,3-diol have the potential to be utilized as chiral auxiliaries. The defined spatial arrangement of the hydroxyl and alkyl groups can create a chiral environment that directs the approach of reagents to a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer.

Although direct studies on this compound as a chiral auxiliary are not prominent, the principle has been well-established with other chiral diols. organic-chemistry.org These diols can be temporarily attached to a substrate, and after the stereoselective reaction, the auxiliary can be removed and potentially recycled. wikipedia.orgsigmaaldrich.com

Furthermore, chiral diols can serve as precursors to chiral ligands for metal-catalyzed asymmetric reactions. The two hydroxyl groups can be functionalized to coordinate with a metal center, creating a chiral catalyst that can induce enantioselectivity in a variety of transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Building Blocks for the Synthesis of Complex Natural Products and Bioactive Molecules

The structural motifs found in branched 1,3-diols are common in a wide array of natural products with significant biological activity. Consequently, these diols are valuable starting materials or key intermediates in the total synthesis of such complex molecules. nih.gov

Polyketides are a large and structurally diverse class of natural products, many of which possess potent medicinal properties, including antibiotic, anticancer, and immunosuppressive activities. nih.gov Their backbones are often characterized by repeating 1,3-dioxygenated patterns, which can be derived from building blocks containing the 1,3-diol unit. mdpi.com

Sphingosine (B13886) and its derivatives are important signaling molecules involved in a variety of cellular processes. researchgate.netbeilstein-journals.org Structurally, they are characterized by a 2-amino-1,3-diol backbone. The synthesis of sphingosine analogues, which are of interest for their potential therapeutic applications, often involves the stereoselective construction of this key functional group array. researchgate.netbeilstein-journals.org

Branched 1,3-diols can be chemically modified to introduce an amino group, thereby transforming them into amino diols. These can then serve as core structures for the synthesis of a library of sphingosine analogues. The alkyl branching of the diol would allow for the creation of novel analogues with potentially altered biological activities. researchgate.netbeilstein-journals.org

Precursors for Polymer Chemistry and Material Science

The properties of polymers are highly dependent on the structure of their monomeric units. Branched diols are increasingly being explored as monomers in the synthesis of polyesters and polyurethanes to tailor the final properties of the material.

Polyesters are synthesized through the polycondensation reaction of diols and dicarboxylic acids. nih.gov Similarly, polyurethanes are formed from the reaction of diols with diisocyanates. utm.my Aliphatic diols are key components in both of these important classes of polymers. rsc.orgrsc.org

A branched diol such as this compound can be used as a monomer in these polymerization reactions. The two primary hydroxyl groups can react to form ester or urethane (B1682113) linkages, incorporating the branched aliphatic structure into the polymer backbone.

The introduction of branching into the polymer chain has a significant impact on the material's properties. In the case of polyesters and polyurethanes, the use of branched diol monomers like 2-methyl-1,3-propanediol has been shown to:

Reduce Crystallinity: The irregular structure of the branched monomer disrupts the packing of the polymer chains, leading to a more amorphous material. mst.edu This can improve properties such as clarity and flexibility. dcc.com.tw

Lower the Glass Transition Temperature (Tg): The increased free volume and chain mobility resulting from the branching can lower the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.

Enhance Solubility: The less ordered structure of polymers derived from branched diols often leads to better solubility in common organic solvents.

Improve Flexibility: The disruption of crystallinity and potential lowering of Tg can result in a more flexible material. mst.edu

The specific structure of this compound, with its isopropyl and isobutyl side chains, would be expected to impart similar effects, offering a tool for fine-tuning the thermal and mechanical properties of polyesters and polyurethanes for specific applications.

Below is a table summarizing the expected influence of incorporating a branched diol like this compound into a polymer backbone, based on general principles observed for other branched diols.

| Property | Expected Effect of Incorporating this compound | Rationale |

| Crystallinity | Decrease | The irregular, branched structure disrupts the regular packing of polymer chains. |

| Glass Transition Temperature (Tg) | Decrease | Increased free volume and chain mobility due to the bulky side groups. |

| Solubility | Increase | The less ordered polymer structure allows for better interaction with solvent molecules. |

| Flexibility | Increase | Reduced crystallinity and a lower Tg contribute to a more flexible material. |

| Tensile Strength | Potentially Decrease | Disruption of chain packing can lead to lower intermolecular forces. |

Intermediates in the Synthesis of Specialized Chemical Compounds

In organic synthesis, 1,3-diols are crucial precursors for the formation of a diverse array of compounds. The presence of alkyl substituents on the carbon backbone, such as in this compound, can introduce specific steric and electronic properties to the target molecules.

One of the fundamental applications of 1,3-diols is in the protection of carbonyl groups. They react with aldehydes and ketones to form cyclic acetals, which are stable under various reaction conditions, thereby masking the reactivity of the carbonyl group during multi-step syntheses.

Furthermore, the stereochemistry of branched 1,3-diols can be exploited in asymmetric synthesis to introduce chirality into molecules. They can act as chiral auxiliaries or be transformed into chiral ligands for metal-catalyzed reactions, which are pivotal in the synthesis of pharmaceuticals and other bioactive molecules.

In the realm of materials science, branched diols are utilized as monomers in polymerization reactions. They can be incorporated into polyesters and polyurethanes to modify the properties of the resulting polymers, such as flexibility, impact resistance, and thermal stability. The branched nature of the diol can disrupt polymer chain packing, leading to materials with lower crystallinity and improved solubility.

While these general applications highlight the potential of branched 1,3-diols, the absence of specific research on this compound prevents the creation of detailed data tables and an in-depth discussion of its specific role as a synthetic intermediate. Further research and publication in this area would be necessary to fully elucidate its potential in targeted organic synthesis and materials science.

Emerging Research Directions and Future Outlook for Branched 1,3 Diols

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's traditional reliance on fossil fuels for producing key intermediates like diols is undergoing a paradigm shift. mdpi.com The development of sustainable and environmentally friendly synthetic routes is now a major research focus, driven by both ecological concerns and the need for long-term resource security.

A primary strategy involves the utilization of renewable biomass as a feedstock. mdpi.com Polyols derived from biomass, such as glycerol (B35011) (a byproduct of biodiesel production), sorbitol, and xylitol, are abundant and serve as excellent starting materials. mdpi.com Researchers are actively developing catalytic processes, particularly selective hydrogenolysis, to convert these bio-derived polyols into valuable diols. mdpi.com This approach not only reduces the carbon footprint compared to petroleum-based methods but also offers access to unique, branched, and chiral diol architectures that are not easily obtained through conventional synthesis. mdpi.com

Table 1: Comparison of Synthetic Approaches for Diols

| Feature | Traditional Petrochemical Routes | Emerging Bio-Based Routes |

|---|---|---|

| Feedstock | Alkenes, Acetylene (from fossil fuels) | Glycerol, Sorbitol, Xylitol (from biomass) mdpi.com |

| Environmental Impact | High energy consumption, significant CO2 emissions, often involves toxic intermediates. mdpi.com | Reduced reliance on petroleum, potential for lower emissions, valorization of waste streams. mdpi.com |

| Process Conditions | Often energy-intensive (e.g., hydroformylation). mdpi.com | Milder conditions, focus on catalytic efficiency. mdpi.com |

| Product Diversity | Standard industrial diols. | Access to unique branched, chiral, or cyclic diol structures. mdpi.com |

Integration of Biocatalysis and Chemocatalysis for Hybrid Synthetic Strategies

The synthesis of chiral 1,3-diols, which are crucial for many pharmaceuticals, demands high stereoselectivity—the ability to produce a specific stereoisomer. acs.orgrsc.org Achieving this with traditional chemical catalysts can be challenging and expensive. To address this, researchers are increasingly integrating biocatalysis (using enzymes) and chemocatalysis (using metal or organic catalysts) into powerful hybrid strategies. rsc.orgnih.gov

Enzymes, such as lipases and oxidoreductases, offer exquisite selectivity under mild reaction conditions. rsc.orguva.nl They can be used for the stereoselective synthesis of chiral 1,3-diols from various precursors. rsc.org However, enzymes can have limitations in terms of substrate scope and stability. Chemocatalysts, on the other hand, offer broad applicability and robustness.

The combination of these two approaches in sequential, one-pot reactions creates highly efficient and selective synthetic cascades. nih.govnih.gov For instance, an enzymatic reaction can be used to create a chiral intermediate, which is then further transformed by a chemical catalyst in the same reaction vessel, avoiding complex purification steps. nih.gov A significant challenge in this area is finding reaction conditions, particularly solvents, that are compatible with both the enzyme and the chemical catalyst. researchgate.net Successful examples include chemoenzymatic cascades to produce complex molecules like dioxolanes from chiral diols in a purely organic solvent environment, demonstrating a sustainable and highly selective manufacturing pathway. nih.gov

Advanced In Silico Design for Novel Diol Architectures and Reactivity

Computational chemistry, or in silico design, is revolutionizing how chemists approach the discovery of new molecules and reactions. Instead of relying solely on laboratory experimentation, researchers can now use computer models to design novel diol architectures with specific, desired properties. This approach accelerates the discovery process and reduces the resources spent on trial-and-error synthesis.

In silico tools are used to predict the physicochemical properties of new diol structures, such as their solubility, stability, and potential for biological activity. nih.gov By simulating the interaction between a diol-based molecule and a biological target (e.g., an enzyme), scientists can design and prioritize compounds that are most likely to be effective drug candidates. nih.govacs.org This is particularly relevant for developing new pharmaceuticals where the three-dimensional arrangement of atoms is critical for function. acs.org Furthermore, computational models can help predict the reactivity of different diols, guiding the design of new synthetic routes and the discovery of novel chemical transformations.

Exploration of Undiscovered Reactivity Profiles and Transformations

While 1,3-diols are well-known functional groups, their full reactive potential is still being explored. A key area of emerging research is the development of novel methods to transform the diol motif into other valuable chemical structures. This allows for the "late-stage modification" of complex molecules, where a diol already present in a natural product or drug can be converted into a new functional group to alter its properties. nih.gov

A notable example is the zinc-mediated transformation of 1,3-diols into cyclopropanes. nih.gov Cyclopropane rings are important structural motifs in many medicinal agents. This transformation provides a powerful tool for modifying complex molecules like statins, which contain 1,3-diol moieties, potentially leading to new drug analogues with improved pharmacokinetic properties. nih.gov Researchers continue to investigate new reagents and catalysts to uncover unique reactions of diols, expanding the synthetic chemist's toolbox for creating molecular diversity.

Expanding the Scope of Diol Applications in Novel Chemical Contexts

The unique structural features of branched 1,3-diols make them highly valuable building blocks for a growing range of applications beyond their traditional use as intermediates.

Materials Science : Branched diols can be used as monomers in the synthesis of polyesters and other polymers. nih.gov The structure of the diol (e.g., chain length, branching) can be precisely controlled to tailor the final properties of the polymer, such as its flexibility, degradability, and thermal stability. This allows for the creation of high-performance materials, including biodegradable polymers for medical devices and specialty lubricants. mdpi.comnih.gov

Medicinal Chemistry : Chiral 1,3-diols are fundamental components of many natural products and biologically active molecules. acs.org The ability to synthesize these diols with high enantiomeric purity is critical for the pharmaceutical industry. nih.govnih.gov They also serve as scaffolds for creating "spatially diverse" libraries of compounds for drug screening, where different functional groups are systematically arranged in three-dimensional space to maximize the chances of finding a potent drug candidate. nih.gov

Asymmetric Synthesis : Beyond being part of the final target molecule, chiral diols and their derivatives are used as chiral ligands or auxiliaries in asymmetric synthesis. acs.org In this role, they help control the stereochemical outcome of a chemical reaction, enabling the synthesis of other complex chiral molecules.

The continued exploration of sustainable synthesis, advanced catalysis, and novel transformations ensures that branched 1,3-diols will remain at the forefront of chemical innovation, enabling the development of next-generation materials and medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.